5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
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Description
5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H22N4O6 and its molecular weight is 438.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and their derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including DNA, enzymes like acetylcholinesterase (AChE), and various cellular receptors .
Mode of Action
The interaction of these compounds with their targets can lead to various changes. For instance, some pyrazoline derivatives have been found to intercalate with DNA, causing an increase in melting temperature and considerable DNA lengthening and viscosity increase .
Biochemical Pathways
These compounds can affect various biochemical pathways. For example, they can influence the production of reactive oxygen species (ROS) and other free radicals, which are involved in cellular damage .
Result of Action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and mode of action. Some pyrazoline derivatives, for example, have demonstrated cytotoxic activity against resistant and non-resistant tumor cells .
Properties
IUPAC Name |
5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-27-15-7-6-12(8-16(15)28-2)19-14(11-23-25-19)22-24-21(26-32-22)13-9-17(29-3)20(31-5)18(10-13)30-4/h6-10,14,19,23,25H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGNDGBHRBKUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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